N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C20H25NO5 It is characterized by the presence of multiple methoxy groups attached to aromatic rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and aromatic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of an additional methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUFQRNZGCKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513350 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7668-87-3 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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